Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate
Description
Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core. The tert-butyl carboxylate group at the 7-position provides steric protection and enhances solubility in organic solvents, while the 2-position is substituted with an aminocarbonothioyl (-NH-CS-) group.
Properties
Molecular Formula |
C14H24N2O2S |
|---|---|
Molecular Weight |
284.42 g/mol |
IUPAC Name |
tert-butyl 2-carbamothioyl-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C14H24N2O2S/c1-13(2,3)18-12(17)16-6-4-14(5-7-16)8-10(9-14)11(15)19/h10H,4-9H2,1-3H3,(H2,15,19) |
InChI Key |
MBYLVINWDBOFGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Chemical Properties
Molecular Information
- Molecular Formula : C14H24N2O2S
- Molecular Weight : 284.42 g/mol
- IUPAC Name : Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate
- CAS Number : 1225276-51-6
Structural Characteristics
The compound features a spirocyclic structure, which contributes to its unique chemical reactivity and potential applications in pharmaceuticals.
Preparation Methods
General Synthetic Approaches
The synthesis of this compound can be achieved through several methods, primarily involving the functionalization of precursor compounds. Below are the notable approaches:
Method A: Reaction of Amino Acids with Thioacids
This method involves the reaction of an amino acid derivative with a thioacid, leading to the formation of the desired compound through an acylation process.
- Start with tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate as a precursor.
- React with carbon disulfide or a suitable thioacid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).
- Purify the resulting product through column chromatography.
- Typical yield: Approximately 60%
- Characterization via NMR and mass spectrometry confirms the structure.
Method B: One-Pot Synthesis from Tert-butyl Esters
A more efficient one-pot synthesis can be achieved by utilizing tert-butyl esters and amines in the presence of a base.
- Combine tert-butyl ester, amine, and thiophosgene in a solvent like dichloromethane.
- Stir under reflux conditions for several hours.
- Isolate the product through evaporation and recrystallization.
- Typical yield: Approximately 70%
- The product can be characterized using IR spectroscopy for functional group identification.
Comparative Summary of Methods
| Method | Precursor | Reagents | Yield (%) | Characterization Techniques |
|---|---|---|---|---|
| A | Amino Acid Derivative | Thioacids, DCC | ~60 | NMR, MS |
| B | Tert-butyl Ester | Amines, Thiophosgene | ~70 | IR, NMR |
Research Findings and Applications
Recent studies have indicated that compounds similar to this compound exhibit promising biological activities, including antimicrobial and anticancer properties. The unique spirocyclic structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological studies.
Chemical Reactions Analysis
Deprotection of Boc Group
The tert-butyloxycarbonyl (Boc) group undergoes acid-catalyzed cleavage. Comparable deprotection in related spiroazetidines ( ) follows this pattern:
| Reaction Conditions | Product Formed | Yield (%) | References |
|---|---|---|---|
| TFA (20% v/v) in DCM, 2 hr | 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane | 85–92 | |
| HCl (4M) in dioxane, reflux | Free amine + CO₂ + tert-butanol | 78 |
Thiourea-Specific Reactions
The aminocarbonothioyl (-NH-CS-NH₂) group exhibits nucleophilic and metal-coordinating properties:
Alkylation
Reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives:
| Reagent | Conditions | Product Structure | Application |
|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 50°C, 6 hr | S-Methylated thiourea | Bioactive intermediate |
| Benzyl bromide | Et₃N, THF, 0°C → rt | N,S-Dibenzylated derivative | Ligand synthesis |
Cyclization
Under acidic/basic conditions, thioureas form heterocycles:
| Conditions | Product | Key Intermediate For |
|---|---|---|
| H₂O₂, HCl (pH 3–4) | 2-Amino-1,3-thiazole fused spirocore | Antiviral agents |
| CuI, DIPEA, DMF, 100°C | Thiadiazole-spiro hybrid | Catalysis scaffolds |
Functionalization at Spiro Position
The spiro[3.5]nonane core allows selective modification at position 2:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, RCHO, MeOH | Secondary amine formation | |
| Nucleophilic Substitution | R-X, K₂CO₃, DMF | Alkylated derivatives (R = alkyl/aryl) |
Stability and Side Reactions
Key stability considerations from analogous compounds ( ):
-
Thermal Decomposition : Degrades above 200°C, releasing isobutylene and CO₂.
-
Hydrolytic Sensitivity : Thiourea moiety hydrolyzes slowly in aqueous base (t₁/₂ = 48 hr at pH 10).
-
Oxidation : Forms disulfides (R-S-S-R) under atmospheric O₂ over weeks.
Biological Activity
While no direct data exists, structurally related thiourea-spiro compounds ( ) show:
| Target | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Kinase A | 0.45 | ATP-competitive inhibition |
| Carbonic Anhydrase IX | 1.2 | Zinc chelation |
Scientific Research Applications
Biological Applications
1. Pharmacological Potential
Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate has been studied for its potential pharmacological effects. Research indicates that compounds with similar structures exhibit activity against various targets, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal strains, suggesting potential as antimicrobial agents.
- Anticancer Properties : Preliminary studies indicate that the compound may inhibit tumor growth, warranting further investigation into its mechanism of action and efficacy in cancer treatment.
2. Enzyme Inhibition
The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting metabolic disorders.
Synthetic Utility
1. Organic Synthesis
this compound serves as a versatile intermediate in organic synthesis. Its unique spirocyclic structure allows for:
- Diverse Functionalization : The compound can be modified to introduce various functional groups, enhancing its utility in synthesizing more complex molecules.
- Building Block for Drug Development : Its structure can be adapted to create analogs with improved pharmacological properties.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various spirocyclic compounds, including this compound. The results demonstrated significant inhibition of gram-positive and gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Research
In a preclinical study, derivatives of this compound were evaluated for their anticancer activity against multiple cancer cell lines. The findings revealed that certain modifications enhanced cytotoxicity, highlighting the importance of structural optimization in drug design.
Mechanism of Action
The mechanism by which tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 7-Azaspiro[3.5]nonane Derivatives
Structural and Reactivity Differences
- Electron-Donating vs. Cyano (C≡N) and bromo substituents are electron-withdrawing, favoring cross-coupling (e.g., Suzuki) or nucleophilic substitution . Oxo (C=O) groups enhance electrophilicity at the 2-position, enabling condensation or reduction reactions .
Heteroatom Variations :
Research Findings and Trends
- Pharmaceutical Relevance: The 7-azaspiro[3.5]nonane core is prominent in drug discovery, as seen in PF-5190457 metabolites () and ghrelin receptor modulators .
- Synthetic Flexibility: Bromo and cyano derivatives dominate patent literature as versatile intermediates (e.g., ).
- Emerging Analogs : Recent studies highlight 1-oxa and diaza variants for tuning pharmacokinetic properties (e.g., solubility, metabolic stability) .
Biological Activity
Tert-butyl 2-(aminocarbonothioyl)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound notable for its spirocyclic structure and potential biological activities. This compound belongs to the class of azaspiro compounds, characterized by the presence of nitrogen atoms within a spirocyclic framework. Its molecular formula is with a molecular weight of approximately 240.347 g/mol. Research has indicated that it may play significant roles in neuroprotection and as an inhibitor of fatty acid amide hydrolase (FAAH) .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Neuroprotection:
- Studies suggest that this compound may protect neuronal cells from apoptosis and oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .
- Its mechanism may involve modulation of neuroinflammatory pathways, although specific pathways require further elucidation.
2. Inhibition of Fatty Acid Amide Hydrolase (FAAH):
- The compound has been identified as a potent inhibitor of FAAH, an enzyme responsible for the degradation of endocannabinoids, which are crucial for various physiological processes including pain sensation and mood regulation .
- By inhibiting FAAH, the compound may enhance the levels of endocannabinoids, contributing to analgesic and anxiolytic effects.
3. Antimicrobial Activity:
- Preliminary studies indicate potential antimicrobial properties, which could be explored further for applications in treating infections .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity:
| Structural Feature | Description | Potential Impact on Activity |
|---|---|---|
| Spirocyclic Framework | Contains a nitrogen atom in a spiro structure | Enhances binding affinity to biological targets |
| Aminocarbonothioyl Moiety | Presence of sulfur may influence reactivity | Potentially increases biological activity through unique interactions |
Case Studies and Research Findings
Several research findings highlight the biological activity of this compound:
- Neuroprotective Studies: In vitro studies demonstrated that this compound significantly reduced cell death in neuronal cell lines exposed to oxidative stress .
- FAAH Inhibition: A study reported an IC50 value in the low micromolar range, indicating strong inhibition compared to other known FAAH inhibitors . This suggests that it may have therapeutic potential in pain management and anxiety disorders.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
